molecular formula C5H9ClN2O B6197567 2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride CAS No. 2680531-91-1

2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride

Cat. No.: B6197567
CAS No.: 2680531-91-1
M. Wt: 148.6
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Description

2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of imidazole with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water, ethanol, or methanol.

    Catalysts: Acidic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including crystallization or distillation to obtain the pure hydrochloride salt.

    Quality control: Ensuring the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Aldehydes or carboxylic acids.

    Reduction products: Reduced imidazole derivatives.

    Substitution products: Various substituted imidazole compounds.

Scientific Research Applications

2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a ligand in biochemical assays and enzyme studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with various molecular targets:

    Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity.

    Pathway modulation: The compound can influence biochemical pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)imidazole
  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)-1H-imidazole

Uniqueness

2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of the imidazole ring and the ethan-1-ol moiety provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2680531-91-1

Molecular Formula

C5H9ClN2O

Molecular Weight

148.6

Purity

0

Origin of Product

United States

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